REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:25])[C:4]([NH:14]C(OCC1C=CC=CC=1)=O)=[CH:5][C:6]1[CH:7]=[N:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1.C(OCC)(=O)C>[Pd].CO>[CH3:1][O:2][C:3](=[O:25])[CH:4]([NH2:14])[CH2:5][C:6]1[CH:7]=[N:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1
|
Name
|
2-benzyloxycarbonylamino-3-(6-methoxy-pyridin-3-yl)-acrylic acid methyl ester
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
COC(C(=CC=1C=NC(=CC1)OC)NC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 390 mg (quant.) which
|
Type
|
CUSTOM
|
Details
|
was used without purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC(C(CC=1C=NC(=CC1)OC)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |